molecular formula C14H22N4O2 B12885486 6-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methoxynicotinamide CAS No. 84332-04-7

6-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methoxynicotinamide

Cat. No.: B12885486
CAS No.: 84332-04-7
M. Wt: 278.35 g/mol
InChI Key: OQQHVUURQRSFJD-UHFFFAOYSA-N
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Description

6-amino-N-((1-ethylpyrrolidin-2-yl)methyl)-4-methoxynicotinamide is a complex organic compound with a molecular formula of C14H22N4O2 This compound is known for its unique structure, which includes an amino group, a pyrrolidine ring, and a methoxy-substituted nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N-((1-ethylpyrrolidin-2-yl)methyl)-4-methoxynicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Attachment of the Nicotinamide Moiety: The nicotinamide moiety can be introduced through a nucleophilic substitution reaction, where the pyrrolidine ring acts as a nucleophile attacking a halogenated nicotinamide derivative.

    Methoxylation: The methoxy group can be introduced via an O-alkylation reaction using a suitable methoxy donor, such as dimethyl sulfate or methyl iodide, under basic conditions.

Industrial Production Methods

Industrial production of 6-amino-N-((1-ethylpyrrolidin-2-yl)methyl)-4-methoxynicotinamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the nicotinamide moiety, converting it to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions, often under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-amino-N-((1-ethylpyrrolidin-2-yl)methyl)-4-methoxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-N-((1-methylpyrrolidin-2-yl)methyl)-4-methoxynicotinamide
  • 6-amino-N-((1-ethylpyrrolidin-2-yl)methyl)-4-ethoxynicotinamide
  • 6-amino-N-((1-ethylpyrrolidin-2-yl)methyl)-4-methoxypyridine-3-carboxamide

Uniqueness

6-amino-N-((1-ethylpyrrolidin-2-yl)methyl)-4-methoxynicotinamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxy-substituted nicotinamide moiety, in particular, distinguishes it from other similar compounds, potentially enhancing its therapeutic properties and making it a valuable compound for further research and development.

Properties

CAS No.

84332-04-7

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

6-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyridine-3-carboxamide

InChI

InChI=1S/C14H22N4O2/c1-3-18-6-4-5-10(18)8-17-14(19)11-9-16-13(15)7-12(11)20-2/h7,9-10H,3-6,8H2,1-2H3,(H2,15,16)(H,17,19)

InChI Key

OQQHVUURQRSFJD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CN=C(C=C2OC)N

Origin of Product

United States

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